molecular formula C4H6ClOP B14687895 Diethenylphosphinic chloride CAS No. 34833-61-9

Diethenylphosphinic chloride

Cat. No.: B14687895
CAS No.: 34833-61-9
M. Wt: 136.51 g/mol
InChI Key: JQEPGTUPPHIQSW-UHFFFAOYSA-N
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Description

Diethenylphosphinic chloride is a chemical compound with the molecular formula C4H6ClOP It is an organophosphorus compound that contains both vinyl and phosphinic chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethenylphosphinic chloride can be synthesized through the reaction of diethenylphosphinic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

C4H6O2P+SOCl2C4H6ClOP+SO2+HCl\text{C4H6O2P} + \text{SOCl2} \rightarrow \text{C4H6ClOP} + \text{SO2} + \text{HCl} C4H6O2P+SOCl2→C4H6ClOP+SO2+HCl

The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethenylphosphinic chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding phosphinic derivatives.

    Addition Reactions: The vinyl groups can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.

    Polymerization: The vinyl groups can undergo polymerization to form polyphosphinic materials.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are typical electrophiles for addition reactions.

    Catalysts: Lewis acids, such as aluminum chloride, can catalyze certain reactions involving this compound.

Major Products Formed

    Substitution Products: Phosphinic amides, esters, and thioesters.

    Addition Products: Halogenated phosphinic compounds.

    Polymeric Products:

Scientific Research Applications

Diethenylphosphinic chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for polymeric materials.

    Biology: Investigated for its potential use in the modification of biomolecules and as a cross-linking agent in bioconjugation.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethenylphosphinic chloride involves its reactivity with nucleophiles and electrophiles. The phosphinic chloride group is highly reactive towards nucleophiles, leading to the formation of various substitution products. The vinyl groups can undergo addition reactions with electrophiles, resulting in the formation of halogenated or hydrogenated products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phosphorus atom.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphinic chloride: Contains phenyl groups instead of vinyl groups, leading to different reactivity and applications.

    Diethylphosphinic chloride: Contains ethyl groups, resulting in different physical and chemical properties.

    Dichlorophosphinic acid: Lacks the vinyl groups, making it less reactive in addition reactions.

Uniqueness

Diethenylphosphinic chloride is unique due to the presence of both vinyl and phosphinic chloride functional groups This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry

Properties

CAS No.

34833-61-9

Molecular Formula

C4H6ClOP

Molecular Weight

136.51 g/mol

IUPAC Name

1-[chloro(ethenyl)phosphoryl]ethene

InChI

InChI=1S/C4H6ClOP/c1-3-7(5,6)4-2/h3-4H,1-2H2

InChI Key

JQEPGTUPPHIQSW-UHFFFAOYSA-N

Canonical SMILES

C=CP(=O)(C=C)Cl

Origin of Product

United States

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